molecular formula C9H15Cl2N3 B1455047 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride CAS No. 1361113-62-3

2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride

Cat. No. B1455047
M. Wt: 236.14 g/mol
InChI Key: DWPMYTAOHUQBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride, commonly known as MPP, is a chemical compound that has gained prominence in the last few decades. It belongs to the class of organic compounds known as pyridinylpyrimidines . The molecular formula is C9H15Cl2N3 and the molecular weight is 236.14 g/mol.


Molecular Structure Analysis

The structure of MPP includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

While specific chemical reactions involving MPP are not detailed in the literature, compounds with similar structures, such as pyrrolidine derivatives, have been studied. For example, Kumar et al. synthesized novel derivatives by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .

Scientific Research Applications

Heterocyclic Compounds and Their Applications

Nitrogen-containing heterocyclic compounds, such as pyrazines, play crucial roles in various scientific research applications, especially in pharmaceuticals and agrochemicals. These compounds exhibit high biological activities and are used as structural components in developing new drugs and agricultural products. For instance, pyrazines are used in flavors, fragrances, and as pharmaceutical intermediates. 2-Methylpyrazine, a related compound, is utilized as a raw material for anti-tuberculosis drugs like pyrazinamide, highlighting the significant impact of pyrazine derivatives in medical research and treatment development (Higasio & Shoji, 2001).

Metal Complexes and Material Science

Research into the coordination chemistry of pyrazine derivatives has led to the development of metal complexes with potential applications in material science and catalysis. For example, iron(II) and cobalt(II) complexes of tris-azinyl analogues of 2,2':6',2''-terpyridine have been synthesized and characterized. These complexes exhibit unique electrochemical and magnetic properties that could be exploited in designing new materials with specific electronic and magnetic characteristics (Cook, Tuna, & Halcrow, 2013).

Molecular Synthesis and Drug Development

The versatility of pyrazine derivatives extends to synthetic chemistry, where they serve as key intermediates in constructing complex molecular architectures. This utility is demonstrated in the synthesis of various pharmaceuticals, showcasing the central role of pyrazine derivatives in drug discovery and development. Such compounds are actively explored for their antimicrobial and antimycobacterial activities, contributing to the ongoing search for new therapeutic agents (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).

properties

IUPAC Name

2-methyl-6-pyrrolidin-2-ylpyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-7-5-10-6-9(12-7)8-3-2-4-11-8;;/h5-6,8,11H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPMYTAOHUQBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
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2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
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2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
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2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 5
2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride

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